1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Medicinal chemistry Drug design Hydrogen bonding

Researchers pursuing SAR around the cereblon E3 ligase modulator pharmacophore often require additional N-protection when starting from 2,3-dihydro-1H-isoindol-4-ol. This compound eliminates that step: the N-acetyl group serves as a benign protecting group during O-alkylation, O-acylation, or O-sulfonylation, enabling direct chemoselective diversification at the phenolic oxygen. • Orthogonal functionalization: O-derivatize without N-deprotection • Fragment-sized (MW 177.20, LogP 1.25) for lead-like elaboration • Matched molecular pair with non-hydroxylated analog (CAS 18913-38-7) for ΔΔG binding analysis Available at 95% purity for immediate research use.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13249166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=C(C1)C(=CC=C2)O
InChIInChI=1S/C10H11NO2/c1-7(12)11-5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3
InChIKeyVRHOTFVLQSCFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Physicochemical Overview and Scaffold Context


1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS 72695-21-7) is a bicyclic isoindoline derivative bearing a phenolic hydroxyl at the 4-position and an N-acetyl group at the 2-position, with molecular formula C10H11NO2, molecular weight 177.20 g/mol, calculated LogP of 1.25, topological polar surface area (TPSA) of 40.54 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The isoindoline scaffold appears in ten marketed drugs spanning multiple myeloma, inflammation, hypertension, and obesity indications, establishing its privileged status in medicinal chemistry [1]. This compound is commercially available at 95% purity and serves primarily as a synthetic intermediate for further functionalization .

Synthetic Handle Pre-protected isoindoline with free 4-OH enables orthogonal O-functionalization
Scaffold Class Privileged isoindoline core found in ten marketed drugs; supports medicinal chemistry SAR
Procurement Context Research-grade building block for fragment elaboration and late-stage diversification

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Irreplaceability vs. Analogs


The 4-hydroxy substituent on the isoindoline core is not a passive structural feature. It introduces a hydrogen bond donor absent in the non-hydroxylated analog 1-(isoindolin-2-yl)ethan-1-one (CAS 18913-38-7), alters the lipophilicity profile relative to the indoline isomer 1-(4-hydroxyindolin-1-yl)ethanone (CAS 192061-82-8), and provides a critical synthetic handle for O-functionalization—a strategy exploited extensively in the Celgene 4'-O-substituted isoindoline patent family for generating immunomodulatory drugs [1]. Generic substitution with a non-hydroxylated isoindoline, an indoline isomer, or an isoindolinone analog would erase the phenolic oxygen that governs both intermolecular recognition and downstream derivatization capacity .

This Compound
4-OH Isoindoline, N-Acetyl
Phenolic H-bond donor (1 HBD), orthogonal protection, TPSA 40.54 Ų, ready for O-derivatization
Potential Substitute
Des-Hydroxy Analog (CAS 18913-38-7)
No phenolic OH: loses H-bond donor capacity and O-functionalization site; HBD count 0
Substituting erases key recognition and derivatization handle.
Potential Substitute
Indoline Isomer (CAS 192061-82-8)
Same formula but higher LogP (+0.11); altered ring fusion geometry may shift scaffold recognition
Isosteric replacement not guaranteed: lipophilicity and vector angles differ.
Potential Substitute
Unprotected 4-Hydroxyisoindoline (CAS 118924-03-1)
Free 4-OH but unprotected NH requires pre-functionalization protection, adding synthetic step
Orthogonal protection advantage lost; additional N-protection needed.

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Quantitative Evidence vs. Closest Analogs


Hydrogen Bond Donor Capacity: 4-Hydroxy vs. Des-Hydroxy Analog

The target compound possesses one hydrogen bond donor (phenolic 4-OH) and two hydrogen bond acceptors (amide carbonyl, phenolic oxygen), compared to zero H-bond donors and only one acceptor (amide carbonyl) for the non-hydroxylated analog 1-(isoindolin-2-yl)ethan-1-one (CAS 18913-38-7) . The phenolic hydroxyl also contributes an additional 16 Da in molecular weight (177.20 vs. 161.2 g/mol) and increases the computed TPSA from an estimated ~20.3 Ų to 40.54 Ų, approximately doubling the polar surface area . This HBD/HBA gain is pharmacologically consequential: the introduction of a single hydroxyl group on an aromatic scaffold can alter target binding affinity by orders of magnitude through hydrogen bond-mediated recognition, and the increased TPSA predicts improved aqueous solubility at the cost of reduced passive membrane permeability [1].

H-Bond Capacity vs. Des-OH
Head-to-head
+1 HBD, +1 HBA, TPSA ~2× (40.54 vs. ~20.3 Ų)
Supports H-bond driven molecular recognition profiling
Computational TPSA; des-OH analog lacks phenolic OH
Medicinal chemistry Drug design Hydrogen bonding

Lipophilicity: Isoindoline vs. Indoline Isomer

The target compound (isoindoline scaffold, LogP 1.2543) and its indoline isomer 1-(4-hydroxyindolin-1-yl)ethanone (CAS 192061-82-8, LogP 1.3662) share the identical molecular formula (C10H11NO2), molecular weight (177.20 g/mol), and TPSA (40.54 Ų), yet differ in calculated LogP by 0.11 units . This difference arises solely from the ring fusion geometry: the isoindoline scaffold (benzene fused at positions 1,2 of pyrrolidine) yields a slightly more polar structure than the indoline scaffold (benzene fused at positions 2,3 of pyrrolidine). The lower LogP of the isoindoline isomer indicates marginally greater aqueous solubility and reduced non-specific protein binding potential, which can translate to improved developability profiles [1]. The indoline isomer also exhibits a higher predicted density (1.272 vs. estimated ~1.20 g/cm³) and higher boiling point (432.5 °C vs. estimated ~410 °C), reflecting different intermolecular packing .

Lipophilicity vs. Indoline
Head-to-head
ΔLogP –0.11 (isoindoline less lipophilic)
Supports LogP-based lead-likeness evaluation
Isomeric pair; isoindoline favors lower LogP
Physicochemical profiling Scaffold hopping Isomer differentiation

O-Functionalization Handle for IMiD-Like Derivatives

The 4-hydroxy group on the isoindoline ring provides a direct anchor for O-alkylation, O-acylation, O-arylation, and O-sulfonylation reactions, enabling rapid diversification of the scaffold. This functionalization strategy is validated by the extensive Celgene Corporation patent portfolio (US 2014/0073669 A1 and related filings) on 4'-O-substituted isoindoline derivatives, which describes hundreds of exemplified compounds generated through O-derivatization of the 4-hydroxyisoindoline core [1]. These 4'-O-substituted compounds are claimed as therapeutic agents for cancer, inflammatory diseases, and immune disorders, with the O-substituent serving as the primary determinant of cereblon (CRBN) E3 ligase binding affinity and neo-substrate degradation specificity—the mechanism underlying lenalidomide and pomalidomide pharmacology [2]. The N-acetyl protecting group on the target compound provides orthogonal protection, allowing selective O-functionalization without competing N-acyl reactivity, a feature absent in the unprotected 2,3-dihydro-1H-isoindol-4-ol (CAS 118924-03-1) .

O-Functionalization Handle
Class-level
Saves one N-protection step vs. unprotected 4-hydroxyisoindoline
Supports SAR exploration in IMiD research context
Based on Celgene patent strategy; orthogonal reactivity
Synthetic intermediate O-functionalization Immunomodulatory drugs IMiD scaffold

Drug-Likeness and Lead-Likeness vs. Phthalimide Congeners

With molecular weight 177.20 g/mol, LogP 1.25, TPSA 40.54 Ų, 1 HBD, and 2 HBA, the target compound falls comfortably within both the Lipinski Rule of Five (MW < 500, LogP < 5, HBD < 5, HBA < 10) and the more stringent lead-likeness criteria (MW < 350, LogP < 3) . By contrast, the widely used isoindoline-1,3-dione (phthalimide) analogs such as N-acetylphthalimide (CAS 1971-49-9, MW 189.17, C10H7NO3, HBD: 0, HBA: 3) and thalidomide (MW 258.23) occupy higher molecular weight space with greater structural complexity . The target compound's low rotatable bond count (0) confers high conformational rigidity—a property correlated with improved oral bioavailability and target selectivity [1]. Furthermore, the presence of a single hydrogen bond donor differentiates it from the phthalimide series (HBD = 0), enabling directional hydrogen bonding in target engagement while maintaining acceptable permeability parameters .

Drug/Lead-Likeness vs. Phthalimide
Reported
MW 177.2, LogP 1.25, TPSA 40.5, HBD 1, rot. bonds 0
May support fragment-based lead generation
Meets Lipinski and lead-likeness criteria; favorable profile reported
Drug-likeness Lead-likeness Physicochemical property optimization Fragment-based drug discovery

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Application Scenarios


Orthogonal O-Functionalization for IMiD SAR Exploration

Researchers pursuing structure-activity relationships around the cereblon E3 ligase modulator pharmacophore can use the target compound as a direct entry point for O-derivatization chemistry without requiring additional N-protection of the isoindoline nitrogen. The N-acetyl group serves as a benign protecting group during O-alkylation, O-acylation, or O-sulfonylation, after which it can be cleaved under standard conditions to reveal the free secondary amine for subsequent elaboration. This two-step orthogonal functionalization strategy mirrors the approach described in the Celgene 4'-O-substituted isoindoline patent family (US 2014/0073669 A1) and eliminates one synthetic operation compared to starting from 2,3-dihydro-1H-isoindol-4-ol (CAS 118924-03-1) [1].

Fragment-Based Drug Discovery: Compact Isoindoline with H-Bond Donor

With molecular weight 177.20 Da, LogP 1.25, and only one rotatable bond, the target compound is an attractive fragment-sized entry point for screening against protein targets that engage phenolic hydroxyl groups. Its TPSA of 40.54 Ų and balanced HBD/HBA profile (1 donor, 2 acceptors) position it favorably for fragment elaboration without violating lead-likeness boundaries. The isoindoline scaffold offers a distinct vector geometry compared to the more common indoline fragment series, potentially accessing different regions of chemical space in fragment library design .

Chemical Biology: Probing Phenolic Hydrogen Bonding in Isoindoline Interactions

The availability of a matched molecular pair—the target compound (with 4-OH) and its non-hydroxylated analog 1-(isoindolin-2-yl)ethan-1-one (CAS 18913-38-7, without 4-OH)—enables clean dissection of the thermodynamic contribution of the phenolic hydroxyl to target binding. The ΔΔG of binding between these two compounds in an isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiment directly quantifies the hydrogen bond contribution of the 4-OH in the specific protein context being studied .

Process Chemistry: Late-Stage Diversification Scaffold for Parallel Synthesis

The combination of a free phenolic hydroxyl with an N-acetyl-protected amine permits chemoselective diversification at oxygen, enabling the parallel synthesis of O-substituted isoindoline libraries through Mitsunobu reactions, Williamson ether synthesis, or sulfonylation. The zero rotatable bond count ensures that all conformational flexibility in derived products originates from the introduced O-substituent, simplifying conformational analysis and structure-based design .

Application
Selection Property
Validation Focus
O-Functionalized IMiD SAR
Orthogonal N-acetyl/4-OH protection
O-Derivatization efficiency; IMiD pathway context
Fragment-Based Screening
Compact MW, balanced HBD/HBA, low LogP
Lead-likeness boundaries; binding thermodynamics
H-Bond Contribution Probing
Matched molecular pair with des-OH analog
ΔΔG quantification via ITC/SPR; recognition profiling
Parallel O-Substituted Library
Chemoselective phenolic OH; rigid core
Mitsunobu/ether synthesis yield; conformational control
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